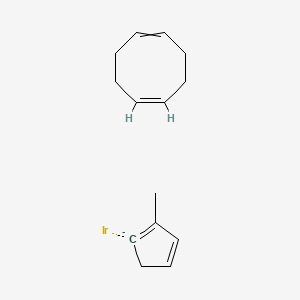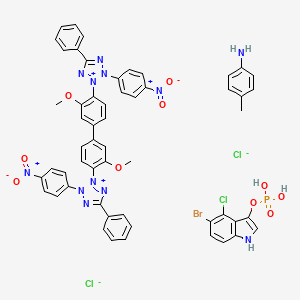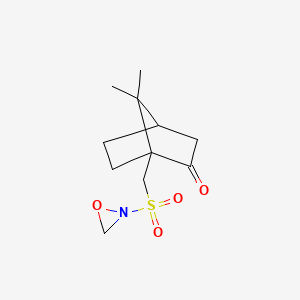![molecular formula C30H53N5O8 B11928126 (2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Epoxomicin can be synthesized through various routes, including catalytic asymmetric epoxidation and subsequent ring-opening reactions . The synthesis involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Epoxomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Epoxomicin has a wide range of scientific research applications:
Mécanisme D'action
Epoxomicin exerts its effects by covalently binding to the catalytic subunits of the proteasome, specifically targeting the chymotrypsin-like activity . This binding inhibits the proteasome’s ability to degrade proteins, leading to the accumulation of damaged or unneeded proteins within the cell . The inhibition of the proteasome also affects various cellular processes, including cell cycle progression and NF-kB activation .
Comparaison Avec Des Composés Similaires
Epoxomicin is unique among proteasome inhibitors due to its high selectivity and potency . Similar compounds include:
Lactacystin: Another proteasome inhibitor, but less potent than epoxomicin.
Peptide vinyl sulfone NLVS: A proteasome inhibitor with a different mechanism of action.
Carfilzomib: A derivative of epoxomicin, used in the treatment of multiple myeloma.
Epoxomicin’s unique structure and mechanism of action make it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C30H53N5O8 |
|---|---|
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C30H53N5O8/c1-11-17(5)23(33-29(42)25(18(6)12-2)35(10)20(8)37)27(40)34-24(19(7)36)28(41)32-21(13-16(3)4)26(39)31-14-22(38)30(9)15-43-30/h16-19,21,23-25,36H,11-15H2,1-10H3,(H,31,39)(H,32,41)(H,33,42)(H,34,40)/t17-,18-,19+,21-,23-,24-,25-,30+/m0/s1 |
Clé InChI |
IODAWNKEPAAFFR-BWEKBLAESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
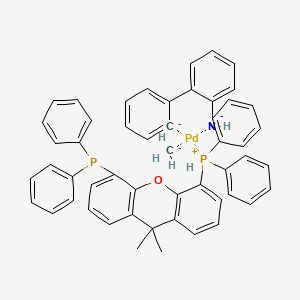
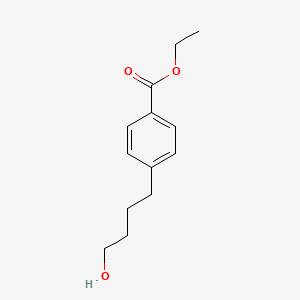

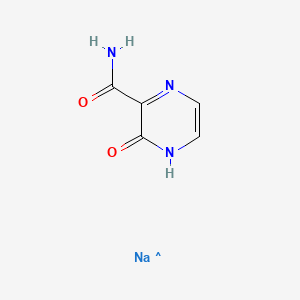
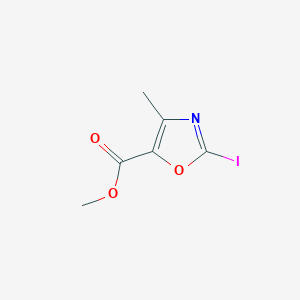


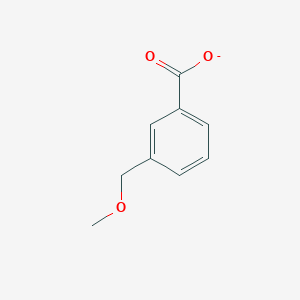
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
